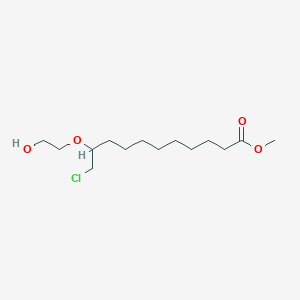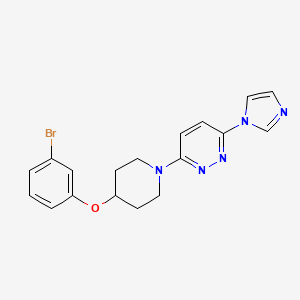
3-(4-(3-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(3-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a complex organic compound that features a combination of bromophenoxy, piperidinyl, imidazolyl, and pyridazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the bromophenoxy and piperidinyl intermediates, followed by their coupling with the pyridazine core. The imidazole ring is then introduced through a cyclization reaction. Common reagents used in these reactions include bromine, piperidine, and imidazole, along with various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(3-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenoxy group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
3-(4-(3-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-(3-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-(3-chlorophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- 3-(4-(3-fluorophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- 3-(4-(3-methylphenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
Uniqueness
The uniqueness of 3-(4-(3-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine lies in its bromophenoxy group, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and methyl analogs. This can affect its reactivity, binding affinity, and overall efficacy in various applications.
Propriétés
Numéro CAS |
921606-63-5 |
|---|---|
Formule moléculaire |
C18H18BrN5O |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
3-[4-(3-bromophenoxy)piperidin-1-yl]-6-imidazol-1-ylpyridazine |
InChI |
InChI=1S/C18H18BrN5O/c19-14-2-1-3-16(12-14)25-15-6-9-23(10-7-15)17-4-5-18(22-21-17)24-11-8-20-13-24/h1-5,8,11-13,15H,6-7,9-10H2 |
Clé InChI |
JRDIINKNGKEKOH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OC2=CC(=CC=C2)Br)C3=NN=C(C=C3)N4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Phenoxymethyl)phenyl]butanoic acid](/img/structure/B12620828.png)
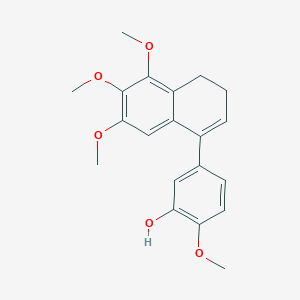
![Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-](/img/structure/B12620843.png)
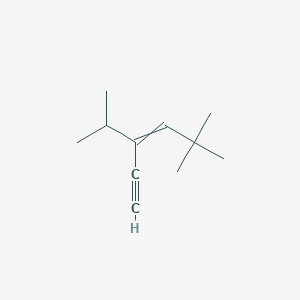

![3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B12620868.png)

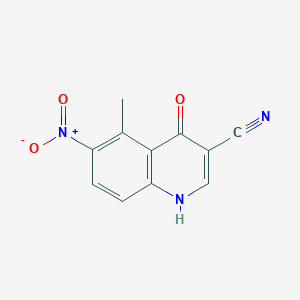
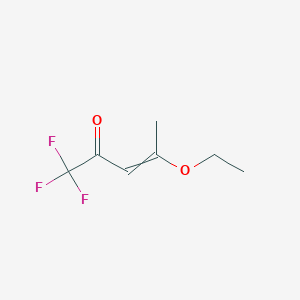
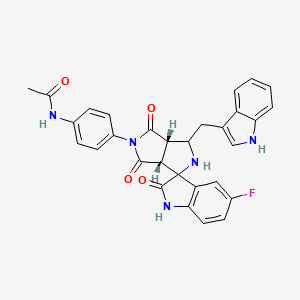


![5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole](/img/structure/B12620910.png)
